Home > Products > Screening Compounds P65501 > 3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone
3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone -

3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone

Catalog Number: EVT-6113331
CAS Number:
Molecular Formula: C20H30N2O2
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. [] Structure-activity relationship (SAR) studies highlight the importance of specific stereochemistry and structural features for its activity. [, ] The molecule consists of a (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and a 2-methylpropyl (isopropyl) group. [, ] JDTic's potent and selective antagonism of the kappa opioid receptor is attributed to its unique structural features, particularly the presence of a second basic amino group and a second phenol group in close proximity. [] This structural arrangement aligns with the "message-address" concept, where the (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group serves as the "message" and the basic amino and phenol group within the N substituent constitute the "address." []

    Relevance: JDTic shares significant structural similarities with 3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone, specifically the presence of substituted piperidine rings linked by a methylene group. Both compounds belong to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists. []

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 3)

    Compound Description: Compound 3 is a potent and selective kappa opioid receptor antagonist. [] It displays high affinity for the kappa receptor with a Ke value of 0.03 nM and demonstrates significant selectivity over mu and delta receptors (100- and 793-fold, respectively). [] This compound represents a key derivative in the SAR studies of JDTic, further refining the pharmacophore for this class of kappa opioid receptor antagonists. []

    Relevance: Compound 3 is a close analog of JDTic, with modifications to the 2-methylpropyl side chain, replacing it with a 2-methylbutyl group. [] This substitution contributes to its enhanced potency and selectivity as a kappa opioid receptor antagonist. The shared piperidinylmethyl-tetrahydroisoquinoline scaffold between Compound 3 and 3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone underscores their structural similarity.

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

    Compound Description: TAK-456 is a potent antifungal agent that demonstrated promising activity but suffered from poor water solubility. [] This limitation hindered its development as an injectable formulation. []

Properties

Product Name

3-hydroxy-1-(3-methylbenzyl)-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone

IUPAC Name

3-hydroxy-1-[(3-methylphenyl)methyl]-3-[(4-methylpiperidin-1-yl)methyl]piperidin-2-one

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C20H30N2O2/c1-16-7-11-21(12-8-16)15-20(24)9-4-10-22(19(20)23)14-18-6-3-5-17(2)13-18/h3,5-6,13,16,24H,4,7-12,14-15H2,1-2H3

InChI Key

BHYIZBAYHKFACA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=CC(=C3)C)O

Canonical SMILES

CC1CCN(CC1)CC2(CCCN(C2=O)CC3=CC=CC(=C3)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.